Palmitoleoil Etanolamida

Descripción general

Descripción

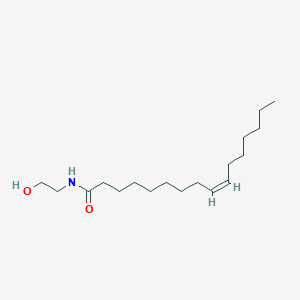

Palmitoleoil Etanolamida es una amida de ácido graso natural derivada del ácido palmitoleico. Pertenece a la familia de las N-aciletanolaminas, que son conocidas por su papel en varios procesos biológicos. Este compuesto es reconocido por sus propiedades antiinflamatorias y analgésicas, lo que lo convierte en un tema de interés en la investigación científica .

Aplicaciones Científicas De Investigación

Palmitoleoil Etanolamida ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas. Algunas de las áreas clave de investigación incluyen:

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de las N-aciletanolaminas en diversas reacciones químicas.

Biología: Investigado por su papel en la modulación de las respuestas inflamatorias y su potencial como biomarcador para los trastornos metabólicos.

Medicina: Explorado por sus propiedades analgésicas y antiinflamatorias, particularmente en el tratamiento del dolor crónico y las enfermedades inflamatorias.

Industria: Utilizado en la formulación de nutracéuticos y alimentos funcionales debido a sus propiedades que promueven la salud

Mecanismo De Acción

Palmitoleoil Etanolamida ejerce sus efectos principalmente a través de la activación del receptor alfa activado por proliferador de peroxisomas (PPAR-α). Esta activación conduce a la modulación de la expresión genética involucrada en la inflamación y el metabolismo de los lípidos. Además, se ha demostrado que interactúa con los receptores acoplados a proteínas G similares a los cannabinoides GPR55 y GPR119, contribuyendo aún más a sus efectos antiinflamatorios y analgésicos .

Compuestos Similares:

Palmitoil Etanolamida: La contraparte saturada de this compound, conocida por propiedades antiinflamatorias similares.

Oleoil Etanolamida: Otra N-aciletanolamina con potentes efectos antiinflamatorios y reguladores del apetito.

Estearoil Etanolamida: Conocido por su papel en el metabolismo de los lípidos y las propiedades antiinflamatorias.

Unicidad: this compound es único debido a la presencia de un doble enlace en la porción de ácido palmitoleico, lo que imparte una reactividad química y una actividad biológica distintas en comparación con sus contrapartes saturadas. Esta característica estructural le permite participar en reacciones específicas de oxidación y reducción que no son posibles con las N-aciletanolaminas saturadas .

Análisis Bioquímico

Biochemical Properties

Palmitoleoyl Ethanolamide interacts with several enzymes, proteins, and other biomolecules. A main target of Palmitoleoyl Ethanolamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Palmitoleoyl Ethanolamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating pain sensitivity and inflammation . It also down-regulates the activation of mast cells, which contributes to its anti-inflammatory and anti-hyperalgesic effects .

Molecular Mechanism

The molecular mechanism of action of Palmitoleoyl Ethanolamide involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through the activation of PPAR-α and GPR55 . It also produces several indirect receptor-mediated actions, through the so-called entourage effect .

Temporal Effects in Laboratory Settings

The effects of Palmitoleoyl Ethanolamide change over time in laboratory settings. It has been demonstrated that Palmitoleoyl Ethanolamide significantly reduces intestinal damage and inflammation in a reperfusion injury murine model . This indicates its stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Palmitoleoyl Ethanolamide vary with different dosages in animal models. For instance, it has been demonstrated that when Palmitoleoyl Ethanolamide was administered subcutaneously to young DBA/2 mice (10 mg/kg of body weight), the compound was more extensively distributed in several organs, including the brain .

Metabolic Pathways

Palmitoleoyl Ethanolamide is involved in numerous metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels . It plays a central role in lipid metabolism .

Transport and Distribution

Palmitoleoyl Ethanolamide is transported and distributed within cells and tissues. Its hydrophobic nature contributes to its membrane association . Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association .

Subcellular Localization

The subcellular localization of Palmitoleoyl Ethanolamide and its effects on activity or function are crucial. Palmitoylation appears to play a significant role in subcellular trafficking of proteins between membrane compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Palmitoleoil Etanolamida puede sintetizarse a través de la reacción del ácido palmitoleico con etanolamina. La reacción típicamente implica la activación del grupo carboxilo del ácido palmitoleico, seguido de su acoplamiento con etanolamina. Los reactivos comunes utilizados para la activación incluyen diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS). La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano en condiciones suaves .

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la síntesis enzimática utilizando lipasas. Este método es preferido debido a su alta especificidad y condiciones de reacción suaves. El proceso involucra el uso de lipasas inmovilizadas para catalizar la esterificación del ácido palmitoleico con etanolamina. Este método es ventajoso ya que reduce la formación de subproductos y permite una purificación más fácil .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el doble enlace presente en la porción de ácido palmitoleico. Los agentes oxidantes comunes incluyen permanganato de potasio y ozono.

Reducción: El compuesto puede reducirse a su contraparte saturada, palmitoil etanolamida, utilizando agentes reductores como el hidrógeno en presencia de un catalizador de paladio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en solución acuosa u ozono en un solvente orgánico.

Reducción: Gas hidrógeno con un catalizador de paladio en un solvente orgánico.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidruro de sodio.

Productos Principales:

Oxidación: Formación de epóxidos o dioles dependiendo del agente oxidante utilizado.

Reducción: Formación de palmitoil etanolamida.

Sustitución: Formación de etanolamidas sustituidas.

Comparación Con Compuestos Similares

Palmitoyl Ethanolamide: The saturated counterpart of Palmitoleoyl Ethanolamide, known for similar anti-inflammatory properties.

Oleoyl Ethanolamide: Another N-acylethanolamine with potent anti-inflammatory and appetite-regulating effects.

Stearoyl Ethanolamide: Known for its role in lipid metabolism and anti-inflammatory properties.

Uniqueness: Palmitoleoyl Ethanolamide is unique due to the presence of a double bond in the palmitoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows it to participate in specific oxidation and reduction reactions that are not possible with saturated N-acylethanolamines .

Propiedades

IUPAC Name |

(Z)-N-(2-hydroxyethyl)hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLANWAASSSFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711250 | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-67-7 | |

| Record name | (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

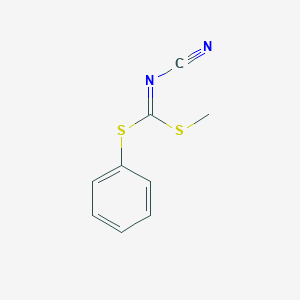

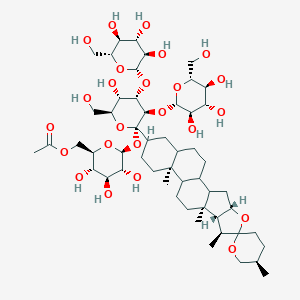

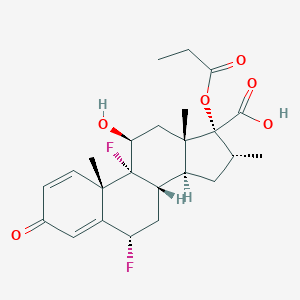

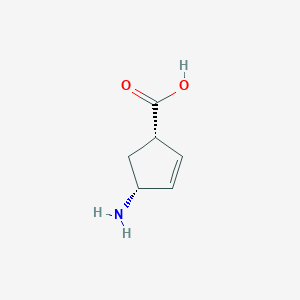

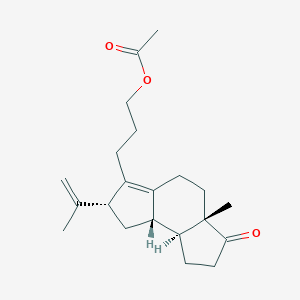

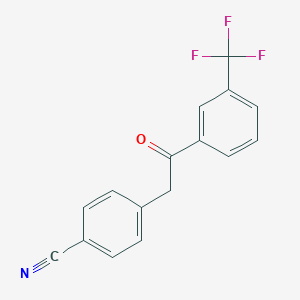

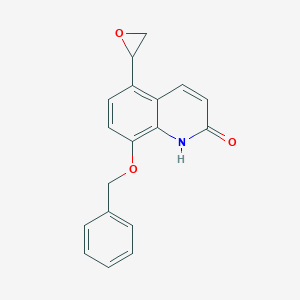

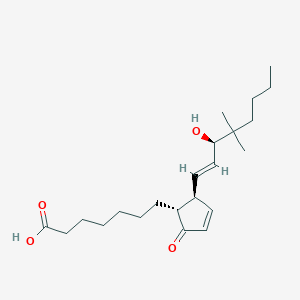

Feasible Synthetic Routes

Q1: What are the physiological roles of PEA and similar compounds found in the human body?

A1: N-acylethanolamines (NAEs), including PEA, and primary fatty amides (PFAMs) are bioactive lipids that exhibit a range of physiological effects, potentially acting as neuromodulators. [] They are involved in various biological processes, including inflammation, pain perception, and neuroprotection.

Q2: Why is measuring PEA levels in cerebrospinal fluid (CSF) challenging?

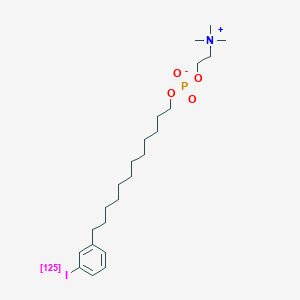

A2: PEA and related compounds are present in extremely low concentrations (picomolar to nanomolar range) in biological fluids like CSF. [] This presents a significant analytical challenge, requiring highly sensitive techniques like Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS).

Q3: Can you describe a reliable method for quantifying PEA and other related lipids in CSF?

A3: A recent study developed a UHPLC–MS/MS method utilizing dynamic multiple reaction monitoring (dMRM) for the simultaneous quantification of 17 NAEs and PFAMs, including PEA, in human CSF samples. [] This method employed deuterated internal standards and optimized extraction procedures to achieve high sensitivity and accuracy.

Q4: Has PEA shown any therapeutic potential in preclinical models of disease?

A4: Yes, a study demonstrated that chronic administration of Cannabidiol (CBD), a compound known to influence endocannabinoid levels, led to an increase in lung levels of several endocannabinoids, including PEA, in a rat model of monocrotaline-induced pulmonary hypertension. [] This increase in PEA levels was associated with improvements in endothelial function and other disease-related parameters.

Q5: Are there any known variations in PEA levels in humans under different physiological conditions?

A5: Research indicates that touch massage can lead to alterations in the levels of various endocannabinoids and related lipids, including PEA, in blood plasma. [, ] This suggests a potential role of PEA in the physiological response to touch and its potential therapeutic implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)